molecular formula C29H36N6O3 B12385674 4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B12385674
M. Wt: 516.6 g/mol
InChI Key: PMSKGKUXEKIOKU-UHFFFAOYSA-N
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Description

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[35]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a spirocyclic nonane ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid involves multiple steps, including the formation of the spirocyclic nonane ring, the pyrazole ring, and the pyridazine ring. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group on the pyridazine ring can be reduced to an amine.

    Substitution: The amino group on the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group can yield an amine.

Scientific Research Applications

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, activation of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid include other spirocyclic compounds, pyrazole derivatives, and pyridazine derivatives.

Uniqueness

What sets this compound apart is its unique combination of these structural features, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H36N6O3

Molecular Weight

516.6 g/mol

IUPAC Name

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C29H36N6O3/c30-27-24(13-25(32-33-27)23-3-1-2-4-26(23)36)21-14-31-35(16-21)22-9-11-29(12-10-22)17-34(18-29)15-19-5-7-20(8-6-19)28(37)38/h1-4,13-14,16,19-20,22,36H,5-12,15,17-18H2,(H2,30,33)(H,37,38)

InChI Key

PMSKGKUXEKIOKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CC3(C2)CCC(CC3)N4C=C(C=N4)C5=CC(=NN=C5N)C6=CC=CC=C6O)C(=O)O

Origin of Product

United States

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